2,2-Dimethyl-5-nitro-1,3-benzodioxole
Overview
Description
2,2-Dimethyl-5-nitro-1,3-benzodioxole, commonly known as DMNB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DMNB is a yellow crystalline powder that is synthesized through a complex chemical process, and it has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Insecticide Synthesis : Sumantri (2005) researched the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles as a potential insecticide. This compound was synthesized through a series of reactions starting from 2,2-dimethyl-1,3-benzodioxole and exhibited low-level toxicity due to its benzodioxole moiety, which has natural antioxidant activity and functions as an insecticide synergist (Sumantri, 2005).
Electrosynthesis of Conducting Polymers : Xu Jing-kun (2008) demonstrated the electropolymerization of 2,2-dimethyl-1,3-benzodioxole in boron trifuoride diethyl etherate, leading to the development of a novel conducting polymer. This polymer displayed electrical conductivity and was characterized using IR and NMR studies (Xu Jing-kun, 2008).
Derivatives of 1,3-Benzodioxoles for Pharmacological Use : Daliacker et al. (1978) explored the preparation of amino-1,3-benzodioxoles from 5-nitro-1,3-benzodioxole. These derivatives have potential pharmacological applications, and their basicity was also studied (Daliacker, Erkens, & Kim, 1978).
Catalysis in Organic Synthesis : A study by Fossey & Richards (2004) involved the synthesis of 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes using 5-nitro-1,3-benzodioxole. These complexes were used as catalysts for carbon-carbon bond formation, highlighting the chemical's role in facilitating organic synthesis (Fossey & Richards, 2004).
Antiviral Applications : Garcia-Gancedo et al. (1979) found that derivatives of 5-nitro-1,3-benzodioxole exhibited antiviral properties, particularly against herpes simplex and vaccinia viruses. This study underscores the compound's potential in developing antiviral drugs (Garcia-Gancedo et al., 1979).
Anticancer and Antibacterial Agents : Gupta et al. (2016) synthesized 2-phenyl 1,3-benzodioxole derivatives and evaluated them as potential anticancer, DNA binding, and antibacterial agents. This research indicates the compound's potential in medicinal chemistry (Gupta et al., 2016).
properties
IUPAC Name |
2,2-dimethyl-5-nitro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-9(2)13-7-4-3-6(10(11)12)5-8(7)14-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEHELWIDYNWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283385 | |
Record name | 2,2-dimethyl-5-nitro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-nitro-1,3-benzodioxole | |
CAS RN |
54186-68-4 | |
Record name | NSC31146 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dimethyl-5-nitro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIMETHYL-5-NITRO-1,3-BENZODIOXOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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